molecular formula C12H9N3O B1342878 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine CAS No. 61382-10-3

2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine

Cat. No. B1342878
CAS RN: 61382-10-3
M. Wt: 211.22 g/mol
InChI Key: OAYGTNXJKHMFJA-UHFFFAOYSA-N
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Description

The compound "2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine" is a heterocyclic molecule that contains a benzoxazole and a pyridine ring, which are important structural motifs in medicinal chemistry due to their biological activities. The papers provided discuss various compounds with similar structures and their synthesis, molecular structure, and potential applications, particularly in the pharmaceutical field.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the formation of N-N bonds and the construction of complex ring systems. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides is achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which is a metal-free oxidative process that forms the desired skeleton efficiently and with high yields . Similarly, the synthesis of 2-pyridin-3-ylbenzoxazoles is performed by reacting 3-pyridinecarboxaldehyde with substituted o-aminophenols, followed by methylation and reduction to produce the corresponding borane complex derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine" is characterized by various intramolecular interactions and conformations. For example, the crystal structure of a pyrimidin-2-amine derivative reveals an intramolecular C–H…N hydrogen bond that stabilizes the molecular conformation . Another compound, a triazolo[1,5-a][1,3,5]triazin-5-amine derivative, exhibits a flattened boat conformation of the triazine ring and forms chains in the crystal through intermolecular NH…N hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their electronic structure, which can be studied using density functional theory (DFT). For instance, DFT calculations on a pyrimidin-2-amine derivative with triazole and dichlorophenyl groups provide insights into the charge distribution, HOMO-LUMO energy levels, and potential sites of chemical reactivity . These theoretical studies are essential for understanding the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these heterocyclic compounds are closely related to their molecular structures. The crystal packing, hydrogen bonding, and molecular geometry play significant roles in determining their stability and reactivity. For example, the crystal structure of a pyrimidin-2-amine derivative shows a two-dimensional supramolecular network formed by hydrogen bonds, which could influence its solubility and interaction with biological targets . The thermodynamic properties of these compounds can also be calculated at different temperatures, providing valuable information for their potential applications .

Scientific Research Applications

Heterocyclic System Synthesis

This compound serves as a synthetic intermediate in constructing a diverse range of heterocyclic systems. For instance, its reaction with different nucleophiles has led to the formation of previously unknown 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridine derivatives, showcasing its utility in expanding the library of heterocyclic compounds with potential biological and material applications (Palamarchuk et al., 2019).

Catalysis and Organic Synthesis

In the realm of organic synthesis and catalysis, the compound has been employed as a directing group for C-H bond amination, mediated by cupric acetate. This application underscores its role in facilitating specific bond formations, which is crucial in the synthesis of complex organic molecules with high precision (Zhao et al., 2017).

Material Science

The compound's derivatives have been investigated for their unique curing behaviors with epoxy resins in material science, indicating its potential in developing new materials with desirable thermal and mechanical properties. This application points to its role in enhancing the performance and durability of polymeric materials (Lin et al., 2014).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their biological activities, such as antimicrobial and anticancer properties. These studies highlight its significance in the discovery and development of new therapeutic agents (Ibrahim et al., 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, it should be handled with appropriate personal protective equipment and precautions .

Future Directions

Future research could involve further exploration of the synthesis, properties, and potential applications of this compound. This could include studying its biological activity, developing new synthesis methods, or investigating its mechanism of action .

properties

IUPAC Name

2-pyridin-2-yl-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYGTNXJKHMFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(O2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615203
Record name 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine

CAS RN

61382-10-3
Record name 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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